![molecular formula C23H29N3O4 B279565 N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B279565.png)
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide, commonly known as BPP-3, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of piperazine derivatives and has shown promising results in various scientific research applications.
Mechanism of Action
BPP-3 exerts its pharmacological effects by binding to specific receptors in the body. It has been found to bind to the sigma-1 receptor, which is involved in various cellular functions such as calcium signaling, protein folding, and cell survival. BPP-3 also binds to the dopamine D2 receptor, which is involved in the regulation of mood, cognition, and motor function.
Biochemical and physiological effects:
BPP-3 has been found to modulate the levels of various neurotransmitters and cytokines in the body. It increases the levels of dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood and behavior. BPP-3 also reduces the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the pathogenesis of various diseases.
Advantages and Limitations for Lab Experiments
BPP-3 has several advantages for laboratory experiments. It is a synthetic compound, which means that its purity and potency can be easily controlled. It also has a high affinity for its target receptors, which makes it a potent pharmacological agent. However, BPP-3 also has some limitations. It has poor water solubility, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its efficacy in long-term treatments.
Future Directions
There are several future directions for the research on BPP-3. One potential application is in the treatment of drug addiction. BPP-3 has been found to reduce the rewarding effects of drugs of abuse such as cocaine and methamphetamine. Another potential application is in the treatment of depression and anxiety disorders. BPP-3 has been found to have anxiolytic and antidepressant effects in animal models. In addition, the development of BPP-3 analogs with improved pharmacological properties is an area of active research.
Synthesis Methods
The synthesis of BPP-3 involves the reaction of 4-(4-butanoylpiperazin-1-yl)aniline with 3,4-dimethoxybenzoyl chloride in the presence of a base. The final product is obtained after purification through column chromatography.
Scientific Research Applications
BPP-3 has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. BPP-3 has been found to inhibit the growth of cancer cells and induce apoptosis. It also exhibits anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In addition, BPP-3 has shown potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's by inhibiting the formation of amyloid plaques and reducing oxidative stress.
properties
Molecular Formula |
C23H29N3O4 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C23H29N3O4/c1-4-5-22(27)26-14-12-25(13-15-26)19-9-7-18(8-10-19)24-23(28)17-6-11-20(29-2)21(16-17)30-3/h6-11,16H,4-5,12-15H2,1-3H3,(H,24,28) |
InChI Key |
YCJTXXQTFVVFAJ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-2-methoxyethanamine](/img/structure/B279485.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B279486.png)
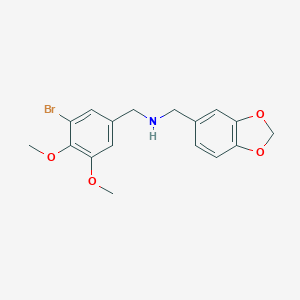
![N-allyl-N-[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B279489.png)
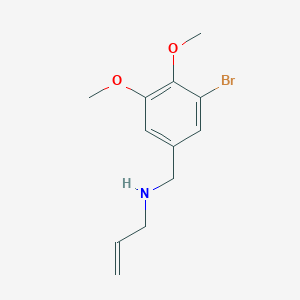

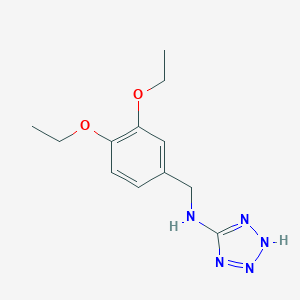
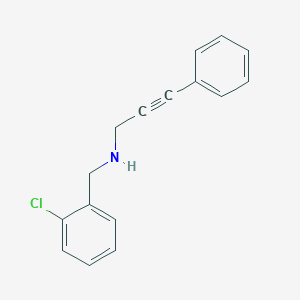
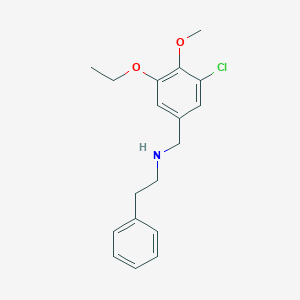
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,6-dimethoxybenzamide](/img/structure/B279497.png)
![N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B279499.png)
![1-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)propan-2-ol](/img/structure/B279500.png)
![1-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-2-propanol](/img/structure/B279503.png)
![1-({4-[(4-Chlorobenzyl)oxy]benzyl}amino)propan-2-ol](/img/structure/B279504.png)